(S,R,S)-AHPC-PEG8-Amine, HCl

Description

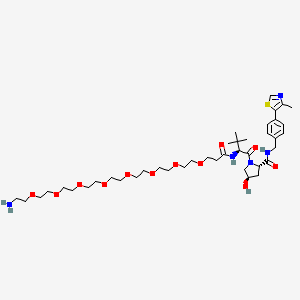

(S,R,S)-AHPC-PEG8-Amine, HCl is a compound used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). This compound contains a von Hippel-Lindau (VHL)-recruiting ligand, a polyethylene glycol (PEG) linker, and a pendant amine for reactivity with a carboxyl group on the target ligand .

Properties

Molecular Formula |

C41H67N5O12S |

|---|---|

Molecular Weight |

854.1 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C41H67N5O12S/c1-31-37(59-30-44-31)33-7-5-32(6-8-33)28-43-39(49)35-27-34(47)29-46(35)40(50)38(41(2,3)4)45-36(48)9-11-51-13-15-53-17-19-55-21-23-57-25-26-58-24-22-56-20-18-54-16-14-52-12-10-42/h5-8,30,34-35,38,47H,9-29,42H2,1-4H3,(H,43,49)(H,45,48)/t34-,35+,38-/m1/s1 |

InChI Key |

QBMXZBMYNFVZQF-HVZZUKLHSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,R,S)-AHPC-PEG8-Amine, HCl involves several steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The general synthetic route includes:

Protection of the amine group: The amine group is protected using a suitable protecting group to prevent unwanted reactions.

Coupling of the PEG linker: The protected amine is then coupled with a PEG linker using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Deprotection of the amine group: The protecting group is removed to expose the amine group.

Coupling with the VHL ligand: The exposed amine group is then coupled with the VHL ligand using a suitable coupling reagent.

Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(S,R,S)-AHPC-PEG8-Amine, HCl undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group.

Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can lead to the formation of nitroso or nitro derivatives, while reduction of carbonyl groups can yield alcohols .

Scientific Research Applications

(S,R,S)-AHPC-PEG8-Amine, HCl has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of PROTACs, which are used to study protein degradation pathways.

Biology: Employed in the study of protein-protein interactions and the development of targeted protein degradation strategies.

Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of novel drug delivery systems and bioconjugation techniques.

Mechanism of Action

The mechanism of action of (S,R,S)-AHPC-PEG8-Amine, HCl involves the recruitment of the VHL protein, which is part of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway. The PEG linker provides flexibility and enhances the solubility of the compound, while the amine group allows for conjugation with various target ligands .

Comparison with Similar Compounds

Similar Compounds

- (S,R,S)-AHPC-PEG6-Amine, HCl

- (S,R,S)-AHPC-PEG3-Amine, HCl

- (S,R,S)-AHPC-PEG2-Amine, HCl

Uniqueness

(S,R,S)-AHPC-PEG8-Amine, HCl is unique due to its longer PEG linker, which provides greater flexibility and solubility compared to shorter PEG linkers. This can enhance the efficacy of PROTACs by improving their ability to recruit the VHL protein and degrade target proteins .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for verifying the purity and stereochemical integrity of (S,R,S)-AHPC-PEG8-Amine, HCl?

- Methodology :

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with a C18 column and UV detection (e.g., 220–280 nm) to assess purity. Optimize mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve PEG8-related impurities .

- Nuclear Magnetic Resonance (NMR) : Perform ¹H/¹³C NMR in deuterated solvents (e.g., D₂O or DMSO-d₆) to confirm stereochemistry. Compare chemical shifts with reference spectra for AHPC derivatives .

- Mass Spectrometry (MS) : Employ electrospray ionization (ESI-MS) to verify molecular weight and detect PEG8 chain fragmentation .

Q. How should researchers optimize the synthesis of this compound to minimize byproducts?

- Methodology :

- Stepwise PEGylation : Introduce the PEG8 spacer via amine coupling (e.g., EDC/NHS chemistry) under inert conditions (argon/nitrogen) to prevent oxidation. Monitor reaction progress using thin-layer chromatography (TLC) .

- Purification : Use flash chromatography with gradient elution (e.g., methanol/dichloromethane) to isolate the target compound. Lyophilize the HCl salt form to enhance stability .

Q. What protocols ensure the stable storage of this compound?

- Methodology :

- Storage Conditions : Store lyophilized powder at –20°C in airtight, light-resistant containers. For aqueous solutions, add stabilizers (e.g., 0.1% ascorbic acid) and aliquot to avoid freeze-thaw cycles .

- Handling : Work under anhydrous conditions (e.g., glovebox) to prevent hydrolysis of the PEG8 chain. Use endotoxin-free buffers for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different experimental models?

- Methodology :

- Cross-Model Validation : Compare results from in vitro (e.g., cell-based assays) and in vivo (e.g., murine pharmacokinetics) studies. Adjust for model-specific variables (e.g., metabolic enzyme expression) .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may explain discrepancies in potency .

Q. What experimental designs effectively assess the in vivo stability of this compound?

- Methodology :

- Isotopic Labeling : Synthesize a deuterated or ¹⁴C-labeled analog for tracking via mass spectrometry or autoradiography in plasma/tissue samples .

- Pharmacokinetic (PK) Studies : Measure half-life (t½) and clearance rates in rodent models. Correlate with in vitro liver microsome stability assays .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodology :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict binding affinity. Include exact-exchange terms (e.g., B3LYP functional) for accuracy .

- Molecular Dynamics (MD) : Simulate PEG8 chain flexibility in aqueous environments using AMBER or GROMACS. Analyze hydrogen bonding with target proteins .

Q. What experimental approaches quantify the impact of the PEG8 linker on pharmacokinetics?

- Methodology :

- Comparative Studies : Synthesize analogs with varying PEG lengths (e.g., PEG4 vs. PEG12) and measure solubility, plasma protein binding, and renal clearance .

- Dynamic Light Scattering (DLS) : Assess hydrodynamic radius changes to correlate PEG8 length with biodistribution .

Q. How should researchers address discrepancies in NMR data for structural assignments?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.